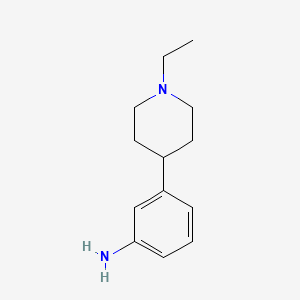
3-(1-Ethylpiperidin-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethylpiperidin-4-yl)aniline: is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . It features a piperidine ring substituted with an ethyl group at the nitrogen atom and an aniline moiety at the para position. This compound is primarily used in research and development within the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethylpiperidin-4-yl)aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reagents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Ethylpiperidin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.
Substitution: Halogenated arenes and nucleophiles are typically used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-(1-Ethylpiperidin-4-yl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1-Ethylpiperidin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, influencing their activity. This interaction can modulate neurotransmitter levels and signaling pathways, leading to therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
N-Ethylpiperidine: Similar to 3-(1-Ethylpiperidin-4-yl)aniline but lacks the aniline moiety.
4-Aminopiperidine: Contains an amino group at the para position of the piperidine ring.
Uniqueness: this compound is unique due to the presence of both the ethyl-substituted piperidine ring and the aniline moiety. This combination imparts distinct chemical and biological properties, making it valuable in research and pharmaceutical applications .
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-4-yl)aniline |
InChI |
InChI=1S/C13H20N2/c1-2-15-8-6-11(7-9-15)12-4-3-5-13(14)10-12/h3-5,10-11H,2,6-9,14H2,1H3 |
InChI Key |
MDQKZTOTPUEWRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13154448.png)
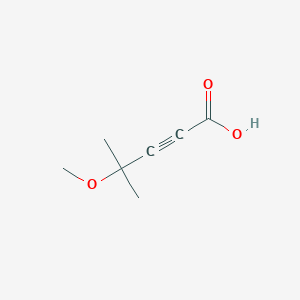
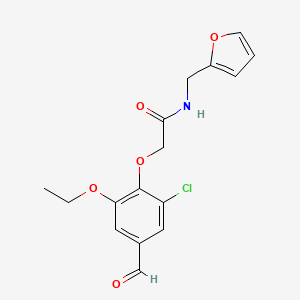
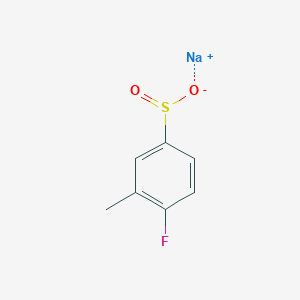

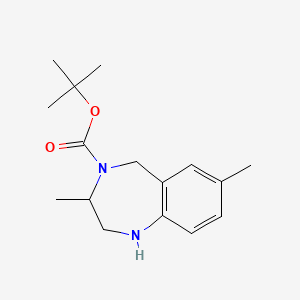
methanol](/img/structure/B13154491.png)
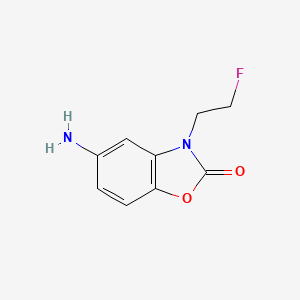
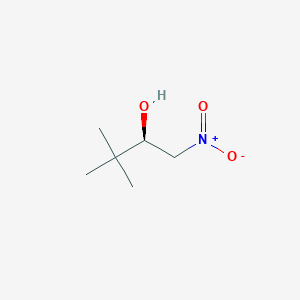
![2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane](/img/structure/B13154514.png)
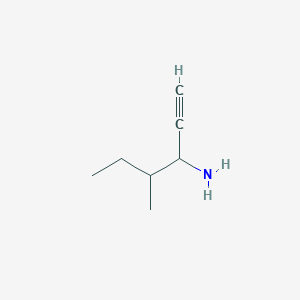
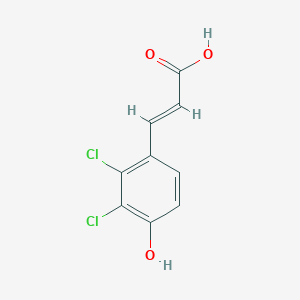
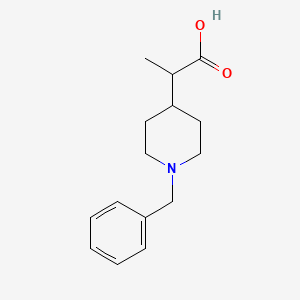
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
